![molecular formula C15H15F2NO2S B10975266 N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzenesulfonamide](/img/structure/B10975266.png)
N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzenesulfonamide
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Overview
Description
N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE: is a chemical compound with a complex structure that includes both aromatic and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE typically involves multiple steps. One common method includes the reaction of 2-ethyl-6-methylaniline with 2,5-difluorobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: In chemistry, N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials with specific properties.
Biology: In biological research, this compound can be used to study the interactions between sulfonamide groups and biological molecules. It may also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, derivatives of this compound may be explored for their potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and modifications of this compound could lead to new drug candidates.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it valuable for creating products with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting their activity. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- N-(2-ETHYL-6-METHYLPHENYL)-N-(2-SULFOACETYL)-L-ALANINE
- 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-ACETAMIDE
- 2-(2,5-DIMETHYLPHENOXY)-N-(2-ETHYL-6-METHYLPHENYL)-ACETAMIDE
Comparison: Compared to similar compounds, N-(2-ETHYL-6-METHYLPHENYL)-2,5-DIFLUORO-1-BENZENESULFONAMIDE is unique due to the presence of both difluoro and sulfonamide groups. This combination of functional groups can enhance its chemical reactivity and binding properties, making it more versatile for various applications.
Properties
Molecular Formula |
C15H15F2NO2S |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO2S/c1-3-11-6-4-5-10(2)15(11)18-21(19,20)14-9-12(16)7-8-13(14)17/h4-9,18H,3H2,1-2H3 |
InChI Key |
HZGSDURYGBFLSD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NS(=O)(=O)C2=C(C=CC(=C2)F)F)C |
Origin of Product |
United States |
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